1-oxo-1-phenylbutan-2-yl 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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Overview
Description
1-oxo-1-phenylbutan-2-yl 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-1-phenylbutan-2-yl 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoindoline Derivative: The synthesis begins with the preparation of the isoindoline derivative through a reaction involving phthalic anhydride and an amine.
Bromination: The isoindoline derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.
Esterification: The brominated isoindoline derivative is esterified with 1-oxo-1-phenylbutan-2-ol in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-oxo-1-phenylbutan-2-yl 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbonyl and aromatic sites.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can lead to alcohols or amines.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and alcohol.
Scientific Research Applications
1-oxo-1-phenylbutan-2-yl 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-oxo-1-phenylbutan-2-yl 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-oxo-1-phenylbutan-2-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-oxo-1-phenylbutan-2-yl 4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
Uniqueness
The presence of the bromine atom in 1-oxo-1-phenylbutan-2-yl 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C25H18BrNO5 |
---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C25H18BrNO5/c1-2-21(22(28)15-6-4-3-5-7-15)32-25(31)16-8-11-18(12-9-16)27-23(29)19-13-10-17(26)14-20(19)24(27)30/h3-14,21H,2H2,1H3 |
InChI Key |
YITZVRYWNWSJET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)Br |
Origin of Product |
United States |
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